molecular formula C27H38N2O10 B12722231 (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol CAS No. 85690-03-5

(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol

Cat. No.: B12722231
CAS No.: 85690-03-5
M. Wt: 550.6 g/mol
InChI Key: NSKBZPAZBFQGQH-SPIKMXEPSA-N
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Description

(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the cyclopentylphenyl group: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the attachment of the phenyl group.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a precursor containing a leaving group.

    Attachment of the hydroxyethyl group: This step involves the reaction of the piperazine ring with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Formation of the (Z)-but-2-enedioic acid moiety: The final step involves the formation of the (Z)-but-2-enedioic acid moiety through a series of reactions, including oxidation and isomerization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.

    Continuous flow reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Addition: The (Z)-but-2-enedioic acid moiety can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

    Addition: Common nucleophiles include water and alcohols.

Major Products

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of a hydroxyethyl group.

    Substitution: Formation of substituted piperazine derivatives.

    Addition: Formation of addition products with nucleophiles.

Scientific Research Applications

(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    Interaction with DNA: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (Z)-but-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the piperazine ring.

    Cyclopentylphenyl derivatives: Compounds with similar cyclopentylphenyl groups but different functional groups attached to the piperazine ring.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents on the cyclopentylphenyl group.

Uniqueness

(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the (Z)-but-2-enedioic acid moiety, cyclopentylphenyl group, and hydroxyethyl-substituted piperazine ring makes this compound distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

85690-03-5

Molecular Formula

C27H38N2O10

Molecular Weight

550.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C19H30N2O2.2C4H4O4/c22-14-13-20-9-11-21(12-10-20)15-19(23)18-7-5-17(6-8-18)16-3-1-2-4-16;2*5-3(6)1-2-4(7)8/h5-8,16,19,22-23H,1-4,9-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

NSKBZPAZBFQGQH-SPIKMXEPSA-N

Isomeric SMILES

C1CC(CC1)C2=CC=C(C=C2)C(O)CN3CCN(CC3)CCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)C(CN3CCN(CC3)CCO)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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